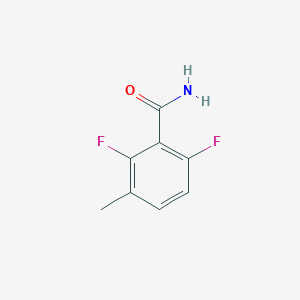
3-Fluoro-4-methylanisole
Übersicht
Beschreibung
3-Fluoro-4-methylanisole is a chemical compound that is structurally related to anisole derivatives, where a fluorine atom is substituted at the meta position and a methyl group at the para position relative to the methoxy group on the benzene ring. While the specific compound 3-Fluoro-4-methylanisole is not directly studied in the provided papers, related compounds such as 3-fluoroanisole (3-FA) and 4-fluoroanisole have been investigated, providing insights into the potential behavior and properties of 3-Fluoro-4-methylanisole .
Synthesis Analysis
The synthesis of related fluorinated anisoles typically involves multi-step reactions starting from simpler aromatic compounds. For instance, the synthesis of 3-fluoro- and 5-fluoronoradrenaline, which are derivatives of 3-fluoroanisole, involves several steps including O-methylation and Friedel–Crafts acylation . Similarly, the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, another related compound, includes steps such as treatment with dichloromethyl methyl ether, methyl Grignard reaction, and methylation with dimethyl sulfate10. These methods could potentially be adapted for the synthesis of 3-Fluoro-4-methylanisole.
Molecular Structure Analysis
The molecular structure and conformation of fluorinated anisoles have been extensively studied. For example, 3-fluoroanisole exists as a mixture of two planar conformers of Cs symmetry, with the syn form being slightly more stable than the anti form . The presence of the fluorine atom influences the electronic distribution and can induce bond length alternation around the aromatic ring . These findings suggest that 3-Fluoro-4-methylanisole may also exhibit conformational isomerism and similar electronic effects.
Chemical Reactions Analysis
Fluorinated anisoles participate in various chemical reactions, often involving their functional groups. Electrosynthesis can lead to the formation of polymers, as seen with p-fluoroanisole . The activated fluorophenyl-amine reaction is another example, where guanidinium-functionalized anion exchange polymer electrolytes are synthesized . These reactions highlight the reactivity of the fluorine and methoxy groups, which would also be relevant for 3-Fluoro-4-methylanisole.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated anisoles are influenced by the presence of the fluorine atom and the methoxy group. The fluorine atom is highly electronegative, affecting the acidity, basicity, and overall polarity of the molecule . The rotational spectra and ab initio calculations provide insights into the equilibrium geometries and the effect of the substituents on the aromatic ring . The photoluminescence of polymers derived from p-fluoroanisole indicates potential applications in optoelectronics . These properties are likely to be similar for 3-Fluoro-4-methylanisole, given the structural similarities.
Wissenschaftliche Forschungsanwendungen
Synthesis Processes
- 3-Fluoro-4-methylanisole has been utilized in various synthesis processes. For instance, it's involved in the synthesis of black fluorane dye, an important component in thermal papers. A study by Xie, Wang, Deng, & Luo (2020) highlights a method for the synthesis of 4-bromo-3-methylanisole, which is a step in the production of such dyes.
Chemical Reactions and Properties
- The compound is also a subject in studies exploring its chemical reactions and properties. For example, Dai, Zhang, & Du (2020) examined the molecular conformation of 3-fluoro-5-methylanisole using spectroscopy, providing insights into its structural behavior.
Environmental and Toxicological Studies
- In environmental and toxicological contexts, 3-Fluoro-4-methylanisole has been studied for its potential impact. For instance, Bundy et al. (2002) investigated the toxicity of related compounds like 2-fluoro-4-methylaniline to earthworms, which can be relevant for understanding the environmental impact of similar compounds.
Application in Material Science
- The use of 3-Fluoro-4-methylanisole in material science, such as in the development of new materials or coatings, is an area of ongoing research. Studies like those by Attour et al. (2008) investigate its properties under different conditions, which could inform its applications in material science.
Role in Pharmaceutical Research
- While excluding information on drug use and side effects, it's notable that compounds like 3-Fluoro-4-methylanisole often play a role in pharmaceutical research for synthesizing new drug compounds or intermediates. For example, studies by Stegmann, Deuschle, & Schuler (1994) discuss the synthesis of related fluorocatecholamines, highlighting the relevance of such compounds in pharmaceutical chemistry.
Safety and Hazards
3-Fluoro-4-methylanisole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . When handling this chemical, it is recommended to avoid all personal contact, including inhalation, and to use protective clothing .
Wirkmechanismus
Target of Action
3-Fluoro-4-methylanisole primarily targets specific enzymes and receptors within the body. These targets are often involved in metabolic pathways or signal transduction processes. The exact targets can vary depending on the biological context, but they typically include enzymes like cytochrome P450s, which play a crucial role in drug metabolism .
Mode of Action
The compound interacts with its targets through binding to active sites or allosteric sites on the enzymes or receptors. This binding can inhibit or activate the target’s function. For instance, if 3-Fluoro-4-methylanisole binds to an enzyme’s active site, it may prevent the enzyme from catalyzing its normal reaction, leading to a decrease in the production of certain metabolites .
Biochemical Pathways
3-Fluoro-4-methylanisole affects several biochemical pathways, particularly those involved in xenobiotic metabolism. By inhibiting or modifying the activity of enzymes like cytochrome P450s, the compound can alter the metabolism of other drugs and endogenous compounds. This can lead to changes in the levels of various metabolites, potentially affecting cellular functions and overall homeostasis .
Pharmacokinetics
The pharmacokinetics of 3-Fluoro-4-methylanisole involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through the gastrointestinal tract and distributed throughout the body via the bloodstream. It is metabolized primarily in the liver by enzymes such as cytochrome P450s, and its metabolites are excreted through the kidneys. These properties influence its bioavailability and the duration of its action in the body .
Result of Action
At the molecular level, the action of 3-Fluoro-4-methylanisole can lead to the inhibition or activation of specific enzymes, resulting in altered metabolic pathways. At the cellular level, this can cause changes in cell signaling, gene expression, and overall cellular function. These effects can manifest as therapeutic benefits or adverse effects, depending on the context and dosage .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 3-Fluoro-4-methylanisole. For example, extreme pH levels or high temperatures may degrade the compound, reducing its efficacy. Additionally, interactions with other drugs or dietary components can affect its metabolism and action, potentially leading to drug-drug interactions or altered therapeutic outcomes.
: NIST Chemistry WebBook : ChemSpider : MilliporeSigma : ChemicalBook : ChemSpider : MilliporeSigma
Eigenschaften
IUPAC Name |
2-fluoro-4-methoxy-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOHEWKWIJOAHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379103 | |
| Record name | 3-Fluoro-4-methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-methylanisole | |
CAS RN |
405-06-1 | |
| Record name | 3-Fluoro-4-methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 405-06-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















